molecular formula C37H27BrN2 B15224809 2-(3-Bromo-5-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,6-diphenylpyrimidine

2-(3-Bromo-5-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,6-diphenylpyrimidine

Cat. No.: B15224809
M. Wt: 579.5 g/mol
InChI Key: GLXSQERJIXQQIH-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,6-diphenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with brominated fluorenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,6-diphenylpyrimidine typically involves multiple steps:

    Synthesis of 9,9-dimethyl-9H-fluorene: This can be achieved through Friedel-Crafts alkylation of fluorene with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Bromination: The 9,9-dimethyl-9H-fluorene is then brominated using bromine or N-bromosuccinimide (NBS) to obtain 3-bromo-9,9-dimethyl-9H-fluorene.

    Suzuki Coupling: The brominated fluorenyl compound is coupled with a boronic acid derivative of diphenylpyrimidine using a palladium catalyst under Suzuki-Miyaura cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be implemented to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the fluorenyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the fluorenyl and pyrimidine moieties.

    Cross-Coupling Reactions: The compound can undergo various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium or potassium alkoxides, amines, or thiols in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products

    Substitution: Functionalized derivatives with various substituents replacing the bromine atom.

    Oxidation: Oxidized products with additional oxygen-containing functional groups.

    Reduction: Reduced products with hydrogenated functional groups.

Scientific Research Applications

2-(3-Bromo-5-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,6-diphenylpyrimidine has several scientific research applications:

    Organic Electronics: Used in the development of OLEDs due to its electroluminescent properties.

    Photovoltaics: Potential application in organic solar cells as a light-absorbing material.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a fluorescent probe.

    Material Science: Utilized in the synthesis of advanced materials with specific optical and electronic properties.

Mechanism of Action

The compound exerts its effects primarily through its electronic structure, which allows for efficient charge transport and light emission. The molecular targets include the active layers in OLEDs and photovoltaic devices, where it facilitates electron and hole transport. The pathways involved include the generation of excitons and their subsequent recombination to emit light.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenylpyrimidine: Lacks the brominated fluorenyl group, resulting in different electronic properties.

    2-(3-Bromo-5-phenylphenyl)-4,6-diphenylpyrimidine: Similar structure but without the dimethyl substitution on the fluorenyl group.

    2-(3-Bromo-5-(9H-fluoren-2-yl)phenyl)-4,6-diphenylpyrimidine: Similar but without the 9,9-dimethyl substitution.

Uniqueness

2-(3-Bromo-5-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,6-diphenylpyrimidine is unique due to the presence of the 9,9-dimethyl-9H-fluoren-2-yl group, which enhances its electronic properties and makes it particularly suitable for applications in organic electronics.

Properties

Molecular Formula

C37H27BrN2

Molecular Weight

579.5 g/mol

IUPAC Name

2-[3-bromo-5-(9,9-dimethylfluoren-2-yl)phenyl]-4,6-diphenylpyrimidine

InChI

InChI=1S/C37H27BrN2/c1-37(2)32-16-10-9-15-30(32)31-18-17-26(22-33(31)37)27-19-28(21-29(38)20-27)36-39-34(24-11-5-3-6-12-24)23-35(40-36)25-13-7-4-8-14-25/h3-23H,1-2H3

InChI Key

GLXSQERJIXQQIH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC(=C4)Br)C5=NC(=CC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

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